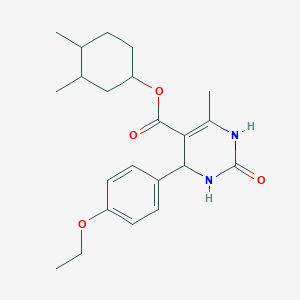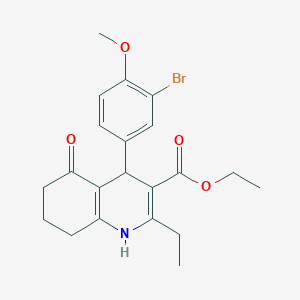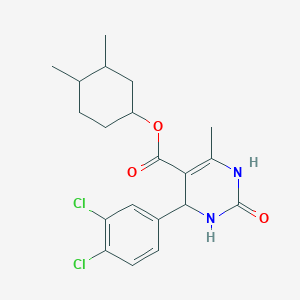
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as 8-oxoguanosine and is a purine nucleoside derivative. The unique structure of 8-oxoguanosine allows it to interact with various biological molecules, making it an attractive compound for scientific research.
Wirkmechanismus
The mechanism of action of 8-oxoguanosine is not fully understood, but it is believed to interact with various biological molecules, including DNA, RNA, and proteins. It has been shown to form stable base pairs with cytosine, leading to mutations in DNA. Additionally, it can be incorporated into RNA, leading to changes in protein expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxoguanosine are diverse and depend on the specific biological molecule it interacts with. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-oxoguanosine in lab experiments include its unique structure, which allows it to interact with various biological molecules. Additionally, its potential applications in the field of medicine make it an attractive target for research. However, the limitations of using 8-oxoguanosine include its potential mutagenic properties, which can lead to DNA damage.
Zukünftige Richtungen
There are several future directions for research on 8-oxoguanosine. One potential area of research is its role in cancer development and treatment. Additionally, its potential applications in the field of regenerative medicine are also being explored. Further research is needed to fully understand the mechanism of action of 8-oxoguanosine and its potential applications in the field of medicine.
In conclusion, 8-oxoguanosine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure allows it to interact with various biological molecules, making it an attractive compound for research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 8-oxoguanosine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of guanosine with hydrogen peroxide or potassium permanganate in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as guanine oxidase or xanthine oxidase to convert guanine to 8-oxoguanine, which is then converted to 8-oxoguanosine by the addition of a ribose group.
Wissenschaftliche Forschungsanwendungen
8-oxoguanosine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8H,5-7H2,1-4H3,(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWAZNGPIPXHKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetramethyl 6'-[(2-iodophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400318.png)
![1-(4-iodophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400319.png)

![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-ethoxyphenyl 3-iodobenzoate](/img/structure/B400323.png)


![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-fluorophenyl)ethanediamide](/img/structure/B400329.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-mesityl-2-oxoacetamide](/img/structure/B400332.png)
![N~1~-[4-(dimethylamino)phenyl]-N~2~-dodecylethanediamide](/img/structure/B400333.png)



![Ethyl 4-[4-(diethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B400339.png)
![2-Methylcyclopentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400340.png)